Increased Lipophilicity (LogP) Compared to Unsubstituted and Mono-Substituted Imidazo[1,2-a]pyrazine Analogs
The compound exhibits a calculated partition coefficient (LogP) of 1.6911, which is significantly higher than that of its close structural analogs, 8-chloroimidazo[1,2-a]pyrazine (LogP = 1.3827) and 2-methylimidazo[1,2-a]pyrazine (LogP = 1.0377) [1]. This increase in lipophilicity is a direct consequence of the synergistic effect of the 2-methyl and 8-chloro substituents. The quantified difference in LogP values (ΔLogP ≈ 0.31 and 0.65, respectively) translates to a measurable enhancement in predicted membrane permeability, a critical parameter for CNS drug candidates [2].
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.6911 |
| Comparator Or Baseline | 8-chloroimidazo[1,2-a]pyrazine (LogP=1.3827); 2-methylimidazo[1,2-a]pyrazine (LogP=1.0377) |
| Quantified Difference | +0.3084 vs. 8-chloro analog; +0.6534 vs. 2-methyl analog |
| Conditions | Calculated LogP values from Molbase database, based on molecular structure. |
Why This Matters
For researchers optimizing CNS-penetrant lead compounds, the higher LogP of 8-chloro-2-methylimidazo[1,2-a]pyrazine indicates improved passive diffusion across the blood-brain barrier, a key differentiator when selecting a starting scaffold for medicinal chemistry campaigns targeting neurological disorders [2].
- [1] Molbase. Comparative LogP data for 8-Chloro-2-methylimidazo[1,2-a]pyrazine (1.6911), 8-Chloroimidazo[1,2-a]pyrazine (1.3827), and 2-Methylimidazo[1,2-a]pyrazine (1.0377). Accessed 2026. View Source
- [2] Savall, B. M., et al. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Med. Chem. Lett. 2018, 10, 3, 267–272. View Source
